4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Description

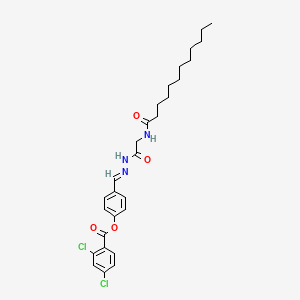

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a structurally complex aromatic ester featuring a phenyl 2,4-dichlorobenzoate core linked to a carbohydrazonoyl moiety modified with a dodecanoylamino-acetyl group. The dodecanoyl (C12) chain introduces significant hydrophobicity, which may influence solubility, aggregation behavior, and molecular packing in crystalline states.

Properties

CAS No. |

477729-84-3 |

|---|---|

Molecular Formula |

C28H35Cl2N3O4 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C28H35Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-11-26(34)31-20-27(35)33-32-19-21-12-15-23(16-13-21)37-28(36)24-17-14-22(29)18-25(24)30/h12-19H,2-11,20H2,1H3,(H,31,34)(H,33,35)/b32-19+ |

InChI Key |

SDINMCKYEVEFML-BIZUNTBRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps:

Formation of the Dodecanoylamino Group: This step involves the reaction of dodecanoic acid with an amine to form the dodecanoylamino group.

Acetylation: The dodecanoylamino group is then acetylated using acetic anhydride.

Formation of the Carbohydrazonoyl Group: This involves the reaction of the acetylated product with hydrazine to form the carbohydrazonoyl group.

Coupling with Phenyl 2,4-Dichlorobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with phenyl 2,4-dichlorobenzoate under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The dodecanoylamino group may interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues. The dichlorobenzoate moiety may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate and its analogs:

Key Findings:

Substituent Effects on Molecular Size: The iodinated analog () exhibits a larger CCS (232.2 Ų for [M+H]+) compared to the butoxy-substituted compound (225.7 Ų, ), reflecting the steric bulk of iodine versus flexible alkyl chains. The target compound’s dodecanoyl chain likely results in an even higher CCS, though experimental validation is required.

Hydrophobicity and Solubility: The dodecanoyl group in the target compound significantly increases lipophilicity compared to shorter-chain (butoxy) or halogenated (iodo) analogs. This property may enhance membrane permeability but reduce aqueous solubility .

Structural Conformation: Dihedral angles in analogs like (65.71° and 44.42°) highlight the torsional flexibility of carbohydrazonoyl-linked aromatic systems.

Synthetic and Analytical Challenges :

- The absence of crystallographic or spectroscopic data for the target compound underscores the need for advanced techniques like SHELXL refinement () or high-resolution mass spectrometry to resolve its structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.